

Stability of Rutin Hydrate at Room Temperature: A Technical Guide

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Compound of Interest

Compound Name: Rutin hydrate

Cat. No.: B10799789

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Executive Summary

Rutin hydrate, a flavonoid glycoside with significant therapeutic potential, is known to be susceptible to degradation, which can impact its efficacy and safety. This technical guide provides an in-depth analysis of the stability of **rutin hydrate** at room temperature. It consolidates available quantitative data, details the experimental protocols for stability assessment, and outlines the potential degradation pathways. While data on the solid-state stability of pure **rutin hydrate** at ambient temperature is limited in publicly accessible literature, studies on various formulations provide valuable insights into its degradation profile. This guide is intended to be a resource for researchers and professionals involved in the development and handling of **rutin hydrate**.

Physicochemical Properties and Stability Profile

Rutin hydrate is a crystalline solid that is sparingly soluble in water. Its stability is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. Safety data sheets consistently indicate that **rutin hydrate** is light-sensitive and should be stored in a

cool, dry, and well-ventilated place, protected from direct sunlight. Recommended storage temperatures are often refrigerated (e.g., 4°C) to minimize degradation.

Quantitative Stability Data at Room Temperature

While comprehensive kinetic data for the degradation of pure **rutin hydrate** at room temperature (25°C) is not readily available in the literature, stability studies on formulations containing **rutin hydrate** offer valuable quantitative insights. The following table summarizes stability data from a study on a nanofiber patch formulation containing **rutin hydrate**, stored under ICH (International Council for Harmonisation) recommended long-term stability conditions (25 ± 2 °C / 60% RH ± 5% RH).

Table 1: Stability of **Rutin Hydrate** in a Nanofiber Formulation at 25 ± 2 °C / 60% RH ± 5% RH^[1]

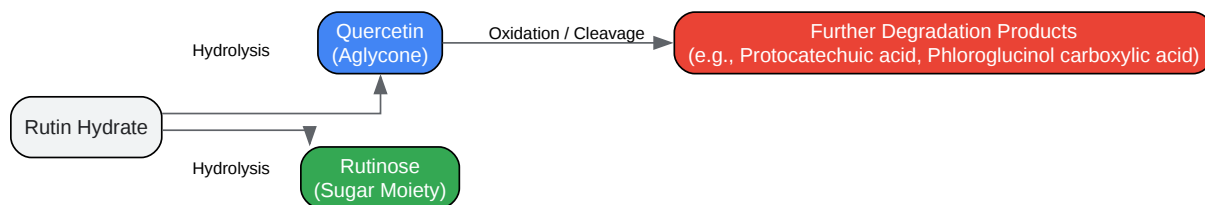
Time (Days)	Rutin Hydrate Content (%)	Appearance
0	100.0	Conforms
30	99.2 ± 0.8	Conforms
60	98.5 ± 1.1	Conforms
90	97.6 ± 1.3	Conforms

Data is presented as mean ± standard deviation. The study concluded that the formulation remained stable over the 90-day period.

Potential Degradation Pathway of Rutin Hydrate

Studies on the degradation of rutin under stressed conditions, such as high temperatures, provide a model for its potential degradation pathway at room temperature, although the reaction rates would be significantly slower. The primary degradation route involves the hydrolysis of the glycosidic bond, followed by the breakdown of the resulting aglycone, quercetin.

The following diagram illustrates the potential degradation pathway of **rutin hydrate**.



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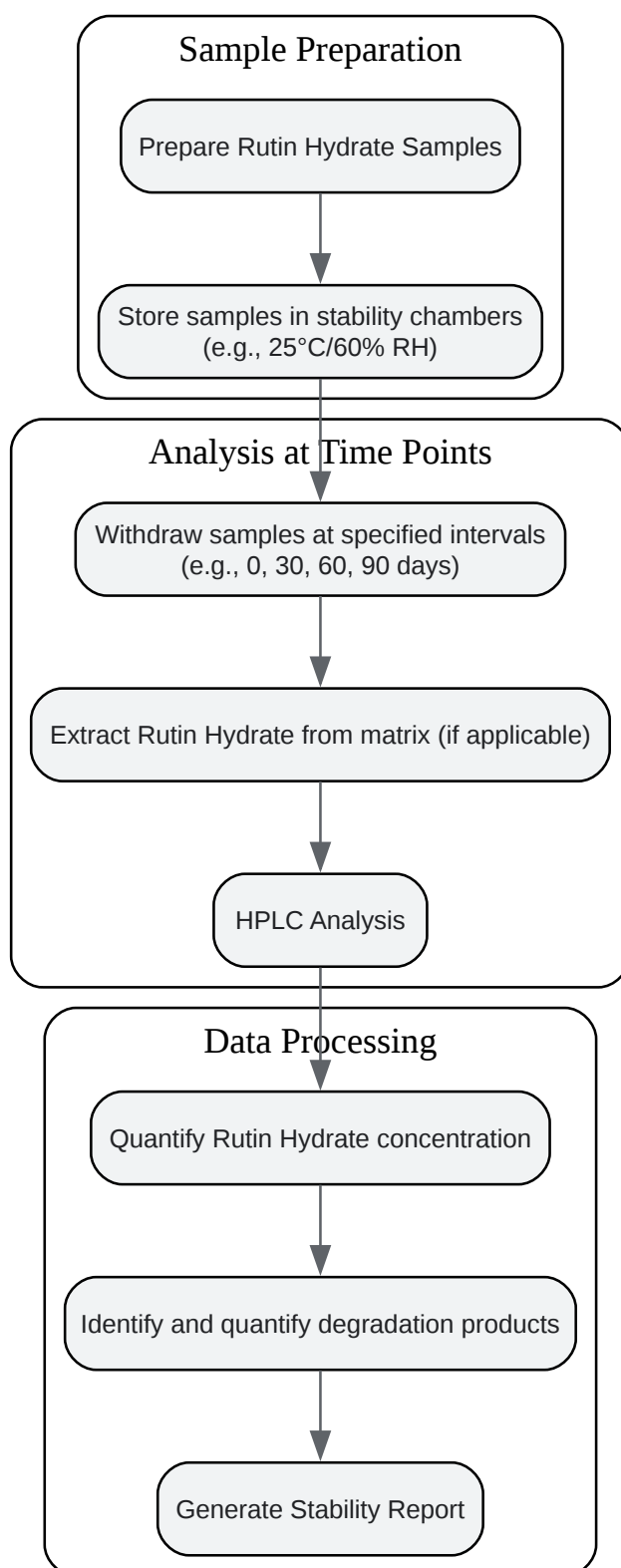
Caption: Potential degradation pathway of **Rutin hydrate**.

Experimental Protocols for Stability Assessment

The stability of **rutin hydrate** is typically assessed using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). The following sections detail a representative experimental protocol for a stability-indicating HPLC method.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability study of **rutin hydrate**.



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Caption: General workflow for a **Rutin hydrate** stability study.

Stability-Indicating HPLC Method

This protocol is a composite based on several published methods for the analysis of rutin.

Objective: To quantify the amount of **rutin hydrate** and its degradation products in a sample over time.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, preferably deionized and filtered)
- Phosphoric acid or Formic acid (for mobile phase pH adjustment)
- **Rutin hydrate** reference standard

Chromatographic Conditions:

- Mobile Phase: A gradient elution is often employed. For example:
 - Solvent A: Water with 0.1% phosphoric acid
 - Solvent B: Acetonitrile
 - Gradient program: Start with a higher proportion of Solvent A, and gradually increase the proportion of Solvent B over the run time to elute more non-polar degradation products. A typical gradient might run from 10% B to 90% B over 30 minutes.
- Flow Rate: 1.0 mL/min

- Column Temperature: 30 °C
- Detection Wavelength: Rutin has two characteristic absorption maxima, typically around 257 nm and 354 nm. The choice of wavelength will depend on the specific requirements of the analysis.
- Injection Volume: 10-20 µL

Procedure:

- Standard Solution Preparation:
 - Accurately weigh a known amount of **rutin hydrate** reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration.
 - Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation:
 - For pure substance analysis, accurately weigh the **rutin hydrate** sample and dissolve it in the same solvent as the standard to a known concentration.
 - For formulated products, an extraction step may be necessary to isolate the **rutin hydrate** from the excipients. This may involve dissolving the product in a suitable solvent, followed by sonication and filtration or centrifugation.
- Analysis:
 - Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
 - Inject the prepared sample solutions.
 - Identify the rutin peak in the sample chromatogram by comparing its retention time with that of the reference standard.

- Quantify the amount of rutin in the sample using the calibration curve.
- Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

Conclusion and Recommendations

The stability of **rutin hydrate** at room temperature is a critical consideration for its use in research and product development. While it is generally stable when protected from light and moisture, quantitative data suggests that some degradation can occur over time, even under controlled ambient conditions. The primary degradation pathway is likely hydrolysis, leading to the formation of quercetin and its subsequent degradation products.

For professionals working with **rutin hydrate**, the following recommendations are advised:

- **Storage:** Store pure **rutin hydrate** in well-sealed, light-resistant containers in a cool, dry place. For long-term storage, refrigeration is recommended.
- **Formulation:** When formulating products with **rutin hydrate**, consider the use of antioxidants and chelating agents to improve stability. Encapsulation technologies may also offer enhanced protection.
- **Stability Testing:** Conduct rigorous stability testing under ICH conditions to establish the shelf-life of both the active substance and the final product. Employ a validated, stability-indicating analytical method, such as the HPLC protocol outlined in this guide.

Further research into the solid-state degradation kinetics of pure **rutin hydrate** at room temperature is warranted to provide a more complete understanding of its stability profile.

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References

- [1. Development of Nanofiber Patch Formulation Containing Rutin Hydrate, In Vitro and In Vivo Evaluation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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